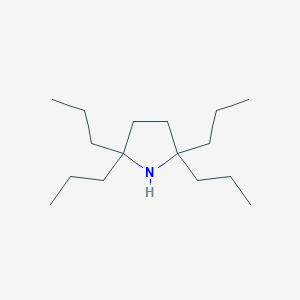

2,2,5,5-Tetrapropylpyrrolidine

Beschreibung

2,2,5,5-Tetrapropylpyrrolidine is a pyrrolidine derivative featuring four propyl substituents at the 2- and 5-positions of the five-membered nitrogen-containing ring. Pyrrolidine derivatives are widely studied for their applications in organic synthesis, catalysis, and supramolecular chemistry.

Eigenschaften

Molekularformel |

C16H33N |

|---|---|

Molekulargewicht |

239.44 g/mol |

IUPAC-Name |

2,2,5,5-tetrapropylpyrrolidine |

InChI |

InChI=1S/C16H33N/c1-5-9-15(10-6-2)13-14-16(17-15,11-7-3)12-8-4/h17H,5-14H2,1-4H3 |

InChI-Schlüssel |

CYVMCNWCNMEVJB-UHFFFAOYSA-N |

SMILES |

CCCC1(CCC(N1)(CCC)CCC)CCC |

Kanonische SMILES |

CCCC1(CCC(N1)(CCC)CCC)CCC |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran (C₂₈H₂₀Br₂O)

- Structure and Substitution :

- The dihydrofuran derivative in shares a similar tetra-substitution pattern (positions 2,2,5,5) but with phenyl groups instead of propyl chains. Bromine atoms at positions 3 and 4 add electronegative and steric effects.

- Molecular Weight : 532.26 g/mol (vs. ~239 g/mol for 2,2,5,5-Tetrapropylpyrrolidine, estimated based on C₁₆H₃₃N).

- Functional Group Differences :

- The oxygen-containing furan ring (vs. nitrogen-containing pyrrolidine) alters electronic properties.

- Bromine substituents increase molecular weight and reactivity (e.g., susceptibility to nucleophilic substitution).

- Implications: The alkyl substituents in this compound likely improve solubility in non-polar solvents compared to the aromatic/halogenated dihydrofuran. The dihydrofuran’s bromine atoms enable cross-coupling reactions, whereas the pyrrolidine’s nitrogen may facilitate coordination or basicity.

2,2':6',2''-Terpyridine (C₁₅H₁₁N₃)

- Structure and Function :

- Terpyridine is a tridentate ligand with three pyridine rings, contrasting with the single pyrrolidine ring.

- Molecular Weight : 233.27 g/mol, closer to the hypothetical tetrapropylpyrrolidine.

- Electronic Properties :

- Pyridine’s aromatic nitrogen provides strong metal-coordination ability, unlike pyrrolidine’s saturated nitrogen.

- Implications :

- Terpyridine’s planar structure and conjugated π-system support luminescence and catalytic applications, whereas tetrapropylpyrrolidine’s steric bulk may hinder such properties but enhance selectivity in sterically demanding reactions.

Key Research Findings and Limitations

- Synthetic Utility: Alkyl-substituted pyrrolidines are often used as chiral auxiliaries or organocatalysts. The propyl groups in this compound may improve enantioselectivity in asymmetric synthesis compared to smaller substituents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.